molecular formula C17H32N2O3S B5423380 1-butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide

1-butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide

Cat. No.: B5423380
M. Wt: 344.5 g/mol
InChI Key: YECTXHLXZDLZLA-UHFFFAOYSA-N
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Description

1-Butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound, in particular, is characterized by its unique structure, which includes a piperidine ring substituted with a butylsulfonyl group and a cycloheptyl group.

Preparation Methods

The synthesis of 1-butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . The butylsulfonyl group is then introduced through sulfonylation reactions, and the cycloheptyl group is added via alkylation reactions.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Continuous-flow synthesis in packed-bed reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reagents and conditions used.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the butylsulfonyl or cycloheptyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as phenylsilane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes in the body, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific biological context and the compound’s derivatives.

Comparison with Similar Compounds

1-Butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

1-butylsulfonyl-N-cycloheptylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3S/c1-2-3-14-23(21,22)19-12-10-15(11-13-19)17(20)18-16-8-6-4-5-7-9-16/h15-16H,2-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECTXHLXZDLZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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